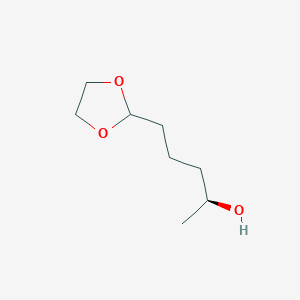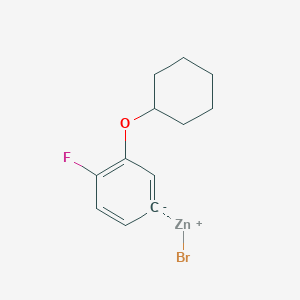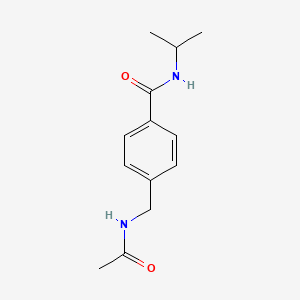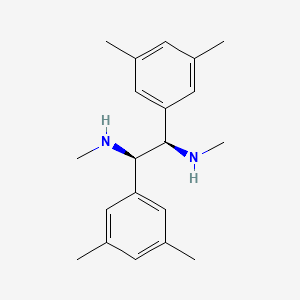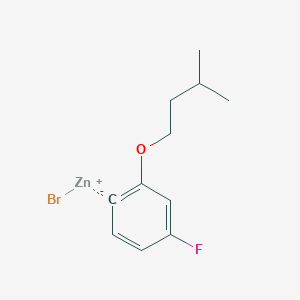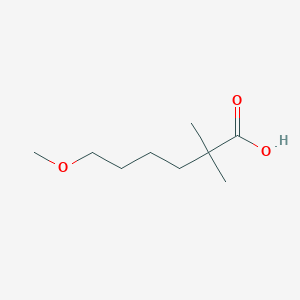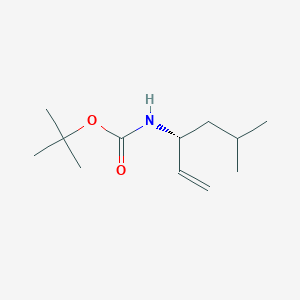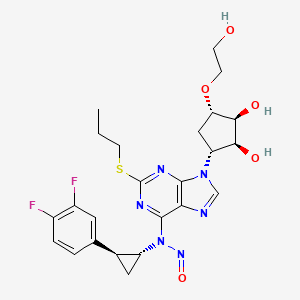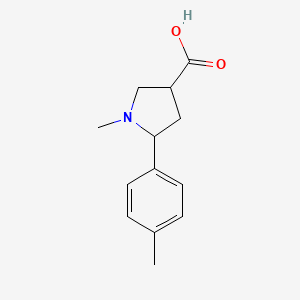![molecular formula C12H11BrO2Zn B14888349 4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(furan-2-ylmethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M THF solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then packaged in large commercial quantities or custom sizes as per the requirement .
化学反応の分析
Types of Reactions
4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, and other organoboron compounds.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility:
作用機序
The mechanism of action of 4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organozinc compound, forming a palladium-zinc complex.
Transmetalation: The organic group is transferred from zinc to palladium.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the catalyst.
類似化合物との比較
Similar Compounds
- 4-[(4-Morpholino)methyl]phenylzinc iodide
- 4-[(4-Morpholino)methyl]phenylzinc bromide
Uniqueness
4-[(furan-2-ylmethoxy)methyl]phenylzinc bromide is unique due to its furan moiety, which imparts distinct reactivity and selectivity in organic synthesis. This makes it particularly useful in the synthesis of heterocyclic compounds and complex organic molecules .
特性
分子式 |
C12H11BrO2Zn |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
bromozinc(1+);2-(phenylmethoxymethyl)furan |
InChI |
InChI=1S/C12H11O2.BrH.Zn/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h2-8H,9-10H2;1H;/q-1;;+2/p-1 |
InChIキー |
ZGDIFGYQQUJDMG-UHFFFAOYSA-M |
正規SMILES |
C1=COC(=C1)COCC2=CC=[C-]C=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
